N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CBP-307, and it is a potent and selective antagonist of the dopamine D3 receptor. The compound has been used in various studies to investigate the role of dopamine in different physiological and pathological processes.
Mechanism of Action
CBP-307 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the brain. The compound binds to the receptor and prevents the binding of dopamine, which leads to a decrease in dopamine signaling. This mechanism of action has been implicated in the regulation of various physiological and pathological processes, including reward, motivation, and drug addiction.
Biochemical and Physiological Effects
CBP-307 has been shown to have various biochemical and physiological effects. For instance, it has been shown to decrease drug-seeking behavior in animal models of addiction. It has also been shown to decrease food intake and body weight in animal models of obesity. Additionally, CBP-307 has been shown to have antidepressant-like effects in animal models of depression.
Advantages and Limitations for Lab Experiments
The advantages of using CBP-307 in lab experiments include its high potency and selectivity for the dopamine D3 receptor, which allows for precise manipulation of dopamine signaling. However, the limitations of using CBP-307 include its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the use of CBP-307 in scientific research. For instance, it could be used to investigate the role of dopamine in the regulation of sleep and circadian rhythms. Additionally, CBP-307 could be used to investigate the role of dopamine in the regulation of social behavior and cognition. Finally, CBP-307 could be used to investigate the potential therapeutic effects of dopamine D3 receptor antagonists in various psychiatric and neurological disorders.
Conclusion
In conclusion, CBP-307 is a potent and selective antagonist of the dopamine D3 receptor that has been used in various scientific studies to investigate the role of dopamine in different physiological and pathological processes. The compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of CBP-307 involves several steps, including the reaction of 4-methoxybenzoyl chloride with 1H-pyrazole-5-amine, followed by the reaction of the resulting intermediate with 1-cyclobutyl-4-piperidinylboronic acid. The final product is obtained through purification and isolation processes.
Scientific Research Applications
CBP-307 has been used in various scientific studies to investigate the role of dopamine D3 receptor in different physiological and pathological processes. For instance, it has been used to study the effects of dopamine on drug addiction, depression, and other mental disorders. It has also been used to investigate the role of dopamine in the regulation of food intake and energy balance.
properties
IUPAC Name |
N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-18-7-5-15(6-8-18)20(25)22-19-9-12-21-24(19)17-10-13-23(14-11-17)16-3-2-4-16/h5-9,12,16-17H,2-4,10-11,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHRAQWLTDSWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=NN2C3CCN(CC3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.